molecular formula C15H13F3N2 B14368469 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 93374-40-4

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline

Cat. No.: B14368469
CAS No.: 93374-40-4
M. Wt: 278.27 g/mol
InChI Key: YACDZASCSWBARS-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₅H₁₃F₃N₂ and a molecular weight of 278.272 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and 3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.

    Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification.

Chemical Reactions Analysis

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

Properties

CAS No.

93374-40-4

Molecular Formula

C15H13F3N2

Molecular Weight

278.27 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethenyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)14-9-13(20)8-5-11(14)4-1-10-2-6-12(19)7-3-10/h1-9H,19-20H2

InChI Key

YACDZASCSWBARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)C(F)(F)F)N

Origin of Product

United States

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